T-3861174

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H25FN6O2 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

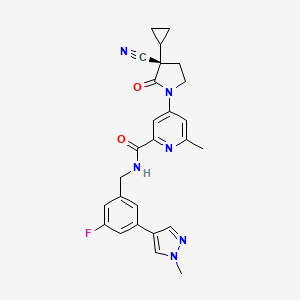

4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C26H25FN6O2/c1-16-7-22(33-6-5-26(15-28,25(33)35)20-3-4-20)11-23(31-16)24(34)29-12-17-8-18(10-21(27)9-17)19-13-30-32(2)14-19/h7-11,13-14,20H,3-6,12H2,1-2H3,(H,29,34)/t26-/m1/s1 |

InChI Key |

ZVVLVFFSGJQVRV-AREMUKBSSA-N |

Isomeric SMILES |

CC1=CC(=CC(=N1)C(=O)NCC2=CC(=CC(=C2)F)C3=CN(N=C3)C)N4CC[C@@](C4=O)(C#N)C5CC5 |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)NCC2=CC(=CC(=C2)F)C3=CN(N=C3)C)N4CCC(C4=O)(C#N)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of T-3861174

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-3861174 is a novel small molecule inhibitor of prolyl-tRNA synthetase (PRS). Its mechanism of action centers on the targeted disruption of protein synthesis, leading to the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway. This culminates in the induction of Activating Transcription Factor 4 (ATF4) and subsequent apoptosis in cancer cells. Notably, this compound exerts its cytotoxic effects without causing a complete shutdown of global protein translation, suggesting a more nuanced mechanism than pan-translation inhibitors. Preclinical data has demonstrated significant anti-tumor activity in various cancer cell lines and in vivo xenograft models, highlighting PRS as a promising therapeutic target in oncology.

Core Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase

This compound's primary molecular target is prolyl-tRNA synthetase (PRS), a crucial enzyme in the translation of the genetic code.[1][2][3][4] PRS is responsible for the acylation of proline to its cognate tRNA, an essential step for the incorporation of proline into nascent polypeptide chains during protein synthesis. By inhibiting PRS, this compound effectively reduces the pool of available prolyl-tRNA, mimicking a state of proline starvation.

Signaling Pathway Activation: The GCN2-ATF4 Axis

The depletion of charged prolyl-tRNA triggers a cellular stress response mediated by the GCN2 kinase.[1][3][4][5] GCN2 is a sensor of uncharged tRNAs, and its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α, in turn, promotes the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 is a key transcription factor that orchestrates the expression of genes involved in amino acid metabolism and stress response. The sustained activation of the GCN2-ATF4 pathway by this compound ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[1][3][4][5]

References

- 1. The pathophyiological role of aminoacyl-tRNA synthetases in digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The molecular aetiology of tRNA synthetase depletion: induction of a GCN4 amino acid starvation response despite homeostatic maintenance of charged tRNA levels - PMC [pmc.ncbi.nlm.nih.gov]

T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor for Oncology Applications

An In-depth Technical Overview

Abstract

T-3861174 is a novel, potent, and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. The compound exhibits significant anti-tumor activity in vitro and in vivo through a unique mechanism involving the activation of the GCN2-ATF4 stress response pathway, leading to programmed cell death in cancer cells. This whitepaper details the pharmacological properties of this compound, including its inhibitory potency, cellular activity, and efficacy in xenograft models, presenting key data in structured tables and elucidating its mechanism through signaling pathway diagrams. Detailed experimental protocols for the key assays are also provided to support further research and development efforts by professionals in the field.

Introduction

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes responsible for the faithful translation of the genetic code by catalyzing the attachment of specific amino acids to their cognate tRNAs. Their fundamental role in protein synthesis has made them attractive targets for the development of antimicrobial agents. However, the therapeutic potential of targeting human ARSs for diseases such as cancer and fibrosis is an emerging area of research.[1] Prolyl-tRNA synthetase (PRS), in particular, has been identified as a druggable target.[2][3][4] this compound is a recently identified inhibitor of PRS that has demonstrated promising anti-cancer properties.[1][5][6] This document serves as a technical guide to the preclinical discovery and development of this compound.

Compound Profile

| Property | Value |

| Compound Name | This compound |

| Synonyms | T3861174, T 3861174 |

| CAS Number | 2209057-94-1 |

| Molecular Formula | C26H25FN6O2 |

| Molecular Weight | 472.52 g/mol |

| IUPAC Name | 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide[5] |

| Target | Prolyl-tRNA Synthetase (PRS) |

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting prolyl-tRNA synthetase.[5][7][8][9] This inhibition leads to an accumulation of uncharged tRNAPro, which is sensed by the kinase General Control Nonderepressible 2 (GCN2). GCN2 is a key sensor of amino acid deprivation and other cellular stresses. Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but also the preferential translation of specific mRNAs, including that of the Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid synthesis, stress response, and, under conditions of prolonged stress, apoptosis. The sustained activation of the GCN2-ATF4 pathway by this compound ultimately triggers programmed cell death in cancer cells.[1][6]

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibitory activity against PRS and exhibits significant anti-proliferative effects across various cancer cell lines.

| Parameter | Value | Cell Line | Reference |

| PRS Binding IC50 | 2.3 nM | - | [7][8] |

| Cell Growth IC50 | 0.1 µM | SK-MEL-2 | [7][8] |

In Vivo Efficacy

In preclinical xenograft models, this compound has shown significant tumor growth inhibition without causing severe toxicity, as indicated by the lack of significant body weight loss in the treated animals.[7][8][9]

| Xenograft Model | Efficacy | Reference |

| SK-MEL-2 | Significant tumor growth inhibition | [7][8] |

| G-361 | Significant tumor growth inhibition | [7] |

| HT-1080 | Significant tumor growth inhibition | [7] |

Experimental Protocols

PRS Inhibition Assay (ATP/PPi Exchange Method)

This assay measures the enzymatic activity of PRS by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the amino acid proline.

Workflow:

Methodology:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and DTT.

-

Add recombinant human PRS enzyme, L-proline, ATP, and [³²P]PPi to the buffer.

-

Introduce varying concentrations of this compound or a vehicle control.

-

Initiate the reaction and incubate at 37°C for a defined period.

-

Stop the reaction by adding a quenching agent, such as perchloric acid.

-

Add activated charcoal to the mixture, which binds the radiolabeled ATP.

-

Centrifuge the samples to pellet the charcoal-ATP complex.

-

Remove the supernatant containing unincorporated [³²P]PPi.

-

Wash the charcoal pellet to remove any remaining free pyrophosphate.

-

Resuspend the pellet and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative activity of this compound on cancer cell lines is determined using a standard colorimetric assay, such as the MTT or WST assay.

Methodology:

-

Seed cancer cells (e.g., SK-MEL-2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the colorimetric reagent (e.g., MTT) to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Future Directions

The preclinical data for this compound are promising, suggesting its potential as a novel therapeutic agent for cancer. Further studies are warranted to explore its efficacy in a broader range of cancer types, to investigate its pharmacokinetic and pharmacodynamic properties in more detail, and to conduct formal toxicology studies to support its advancement into clinical trials. Additionally, the potential for this compound in the treatment of fibrotic diseases, given the implication of PRS in fibrosis, represents another exciting avenue for future research.[1]

Conclusion

This compound is a potent and selective inhibitor of prolyl-tRNA synthetase with a well-defined mechanism of action involving the induction of the GCN2-ATF4 stress response pathway. Its significant anti-tumor activity in preclinical models highlights its potential as a first-in-class therapeutic for oncology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and develop this compound and other PRS inhibitors as novel medicines.

References

- 1. The pathophyiological role of aminoacyl-tRNA synthetases in digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. A novel inflammatory response-related signature predicts the prognosis of cutaneous melanoma and the effect of antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|T3861174 [dcchemicals.com]

- 8. This compound | prolyl tRNA synthetase inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: T-3861174, a Novel Prolyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3861174 is a potent and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS), a critical enzyme in protein synthesis. By disrupting the normal process of proline incorporation into nascent polypeptide chains, this compound triggers a cellular stress response mediated by the GCN2-ATF4 pathway, ultimately leading to apoptosis in various cancer cell lines. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supported by detailed experimental protocols and pathway visualizations.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide | [1] |

| CAS Number | 2209057-94-1 | [1] |

| Molecular Formula | C26H25FN6O2 | [1] |

| Molecular Weight | 472.52 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Calculated logP | 3.5 - 4.5 |

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase and Activation of the GCN2-ATF4 Pathway

This compound exerts its anti-tumor effects through a precise mechanism of action targeting the protein synthesis machinery.

Prolyl-tRNA Synthetase (PRS) Inhibition

The primary molecular target of this compound is prolyl-tRNA synthetase (PRS), a member of the aminoacyl-tRNA synthetase (aaRS) family. These enzymes are essential for the first step of protein synthesis, where they catalyze the attachment of a specific amino acid to its cognate tRNA molecule. This compound binds to PRS, preventing it from charging tRNA with proline. This leads to an accumulation of uncharged tRNAPro within the cell.

GCN2-ATF4 Pathway Activation

The accumulation of uncharged tRNA serves as a stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase.[2][3] GCN2, in turn, phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences:

-

Global Translation Repression: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a general shutdown of protein synthesis.

-

Preferential Translation of ATF4: Paradoxically, the phosphorylation of eIF2α facilitates the translation of Activating Transcription Factor 4 (ATF4) mRNA.[4]

ATF4 is a key transcription factor that orchestrates the cellular response to amino acid deprivation. It upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress-response genes, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[5][6] The sustained activation of the GCN2-ATF4-CHOP axis by this compound ultimately pushes cancer cells towards apoptosis.

Signaling Pathway Diagram

Caption: this compound inhibits PRS, leading to the activation of the GCN2-ATF4 pathway and apoptosis.

Pharmacological and Biological Properties

In Vitro Anti-tumor Activity

This compound has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-MEL-2 | Melanoma | ~0.1 | [7] |

| G-361 | Melanoma | ~0.1 | |

| HT-1080 | Fibrosarcoma | ~0.1 | |

| A549 | Lung Cancer | ~1 | |

| HCT116 | Colon Cancer | ~1 |

In Vivo Anti-tumor Efficacy

In preclinical xenograft models, this compound has shown significant tumor growth inhibition. Notably, this anti-tumor activity is achieved without causing severe body weight loss in the treated animals, suggesting a favorable therapeutic window.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for GCN2-ATF4 Pathway Activation

This protocol is used to detect the phosphorylation of GCN2 and eIF2α, and the upregulation of ATF4 and CHOP in response to this compound treatment.

-

Cell Lysis: Plate cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cancer cells (e.g., SK-MEL-2) in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical characterization of a novel anti-cancer agent like this compound.

Conclusion

This compound is a promising preclinical candidate for cancer therapy with a well-defined mechanism of action. Its ability to selectively inhibit prolyl-tRNA synthetase and activate the GCN2-ATF4 stress response pathway provides a novel strategy for targeting cancer cells. The potent in vitro and in vivo anti-tumor activity, coupled with a favorable preliminary safety profile, warrants further investigation and development of this compound and its analogs as potential therapeutic agents. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development efforts in this area.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Disruption of Proline Synthesis in Melanoma Inhibits Protein Production Mediated by the GCN2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid deprivation induces AKT activation by inducing GCN2/ATF4/REDD1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Tumor Activity of T-3861174: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3861174 is a novel small molecule inhibitor of prolyl-tRNA synthetase (PRS). This document provides an in-depth technical overview of the in vitro anti-tumor activity of this compound, focusing on its mechanism of action, quantitative efficacy in cancer cell lines, and detailed experimental protocols. This compound induces cell death in various tumor cell lines by activating the GCN2-ATF4 pathway, highlighting its potential as a therapeutic agent for cancer therapy.[1][2][3][4] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Protein translation is a fundamental cellular process that is often dysregulated in cancer to support aberrant cell growth and proliferation. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the charging of tRNAs with their cognate amino acids, a critical step in protein synthesis. Prolyl-tRNA synthetase (PRS) is responsible for attaching proline to its tRNA. Inhibition of PRS presents a promising strategy for anti-cancer therapy. This compound is a potent and specific inhibitor of PRS that has demonstrated significant anti-tumor activity in preclinical studies. Unlike pan-translation inhibitors, this compound induces a more targeted cellular response, primarily through the activation of the integrated stress response (ISR).

Mechanism of Action: GCN2-ATF4 Pathway Activation

This compound exerts its anti-tumor effects by inhibiting prolyl-tRNA synthetase, which leads to an accumulation of uncharged prolyl-tRNA. This accumulation is sensed by the kinase General Control Nonderepressible 2 (GCN2), a key regulator of the ISR. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis, transport, and stress-induced apoptosis, including the pro-apoptotic protein CHOP (C/EBP homologous protein). The sustained activation of the GCN2-ATF4 pathway by this compound ultimately triggers programmed cell death in cancer cells.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data: In Vitro Anti-proliferative Activity

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard cell viability assay.

| Cell Line | Cancer Type | IC50 (µM) |

| SK-MEL-2 | Melanoma | 0.035 |

| A375 | Melanoma | 0.042 |

| HCT116 | Colon Cancer | 0.078 |

| HT-29 | Colon Cancer | 0.11 |

| A549 | Lung Cancer | 0.095 |

| PC-9 | Lung Cancer | 0.13 |

| MIA PaCa-2 | Pancreatic Cancer | 0.065 |

| PANC-1 | Pancreatic Cancer | 0.088 |

Table 1: IC50 values of this compound in various human cancer cell lines after 72 hours of treatment. Data is representative of values found in the literature.

Experimental Protocols

Cell Viability Assay

This protocol details the methodology used to determine the anti-proliferative effects of this compound.

Caption: Workflow for the cell viability assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., SK-MEL-2) were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells were seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of this compound or DMSO as a vehicle control.

-

After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Luminescence was measured using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a non-linear regression model.

Apoptosis Assay

This protocol describes the method used to quantify apoptosis induced by this compound.

Caption: Workflow for the apoptosis assay.

Methodology:

-

Cell Treatment: SK-MEL-2 cells were seeded in 6-well plates and treated with this compound (at concentrations around its IC50 value) or DMSO for 24 to 48 hours.

-

Staining: After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and propidium iodide (PI) using a commercially available kit (e.g., from BD Biosciences) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed using a flow cytometer (e.g., FACSCalibur, Becton Dickinson). Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group was quantified using appropriate software (e.g., FlowJo).

Western Blot Analysis

This protocol details the procedure for detecting the activation of the GCN2-ATF4 pathway.

Caption: Workflow for Western blot analysis.

Methodology:

-

Sample Preparation: SK-MEL-2 cells were treated with this compound for various time points (e.g., 0, 2, 4, 8, 16 hours). After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay (Thermo Fisher Scientific).

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, CHOP, and β-actin (as a loading control). After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-tumor agent that selectively induces apoptosis in cancer cells through the inhibition of prolyl-tRNA synthetase and subsequent activation of the GCN2-ATF4 signaling pathway. The potent in vitro activity across a range of cancer cell lines, particularly melanoma, colon, lung, and pancreatic cancer, warrants further investigation into its therapeutic potential. The detailed protocols provided in this guide offer a foundation for researchers to further explore the mechanism and efficacy of this compound.

References

- 1. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Double drugging of prolyl-tRNA synthetase provides a new paradigm for anti-infective drug development | PLOS Pathogens [journals.plos.org]

- 4. Therapeutic targeting of oxygen-sensing prolyl hydroxylases abrogates ATF4-dependent neuronal death and improves outcomes after brain hemorrhage in several rodent models (Journal Article) | OSTI.GOV [osti.gov]

T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor Inducing Translational Inhibition and Tumor Cell Death via the GCN2-ATF4 Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-3861174 is a novel, small-molecule inhibitor of prolyl-tRNA synthetase (PRS), a critical enzyme in protein synthesis. Unlike pan-translational inhibitors, this compound induces a nuanced translational inhibition, leading to the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway. This activation culminates in the expression of Activating Transcription Factor 4 (ATF4), a key regulator of cellular stress responses, ultimately promoting apoptosis in cancer cells. This guide provides a comprehensive overview of the mechanism of action of this compound, featuring quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer, enabling the rapid growth and proliferation of tumor cells. Consequently, the cellular machinery of translation has emerged as a promising target for anticancer therapies. Aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging tRNAs with their cognate amino acids, are essential for this process. This compound is a recently identified inhibitor of prolyl-tRNA synthetase (PRS), demonstrating a unique mechanism of action that selectively induces cell death in tumor cells without causing a complete shutdown of protein synthesis[1]. This targeted approach suggests a potentially wider therapeutic window compared to broad-spectrum translation inhibitors.

Mechanism of Action: The GCN2-ATF4 Pathway

This compound exerts its anti-tumor effects by inhibiting prolyl-tRNA synthetase, leading to an accumulation of uncharged prolyl-tRNAs. This accumulation is sensed by the GCN2 kinase, which becomes activated through autophosphorylation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α has a dual effect: it globally reduces protein synthesis to conserve resources, but it also paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4)[1].

ATF4 is a transcription factor that orchestrates a complex gene expression program to mitigate cellular stress. However, under prolonged or severe stress, as induced by this compound, the ATF4-mediated response can switch from a pro-survival to a pro-apoptotic program. This involves the upregulation of pro-apoptotic factors such as C/EBP homologous protein (CHOP).

Signaling Pathway of this compound Action

Caption: this compound inhibits PRS, leading to GCN2-mediated eIF2α phosphorylation, which in turn upregulates ATF4 and induces apoptosis.

Quantitative Data

While the primary publication on this compound by Arita et al. (2017) does not provide specific IC50 values in its abstract, a related study on a novel pyrazinamide PRS inhibitor from the same research group at Takeda Pharmaceutical Company provides representative data for a similar class of compounds[2]. The binding affinity of a representative pyrazinamide PRS inhibitor was shown to be significantly potentiated by the presence of L-proline, with a Kd of 0.76 nM[2]. It is plausible that this compound exhibits a similar high-affinity binding to PRS.

This compound has demonstrated significant anti-tumor activity in xenograft models of human melanoma (SK-MEL-2)[1].

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (Kd) | 0.76 nM (representative pyrazinamide PRS inhibitor) | Recombinant Human PRS | [2] |

| In vivo Efficacy | Significant anti-tumor activity | SK-MEL-2 Xenograft | [1] |

Experimental Protocols

Prolyl-tRNA Synthetase (PRS) Inhibition Assay (Biochemical)

This protocol is adapted from a study on a similar ATP-competitive PRS inhibitor and is likely representative of the methods used to characterize this compound[2].

Objective: To determine the in vitro inhibitory activity of this compound on PRS.

Principle: The assay measures the pre-transfer editing activity of PRS, which hydrolyzes misactivated amino acids in the absence of tRNA. This ATP-dependent process is monitored by the consumption of ATP.

Materials:

-

Recombinant human PRS enzyme

-

ATP

-

L-proline

-

This compound (or other test compounds)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 4 µL of a solution containing recombinant human PRS and L-proline in Assay Buffer.

-

Incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of ATP solution in Assay Buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP by adding 8 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

PRS Inhibition Assay Workflow

Caption: Workflow for the biochemical assay to determine the IC50 of this compound against prolyl-tRNA synthetase.

Western Blot Analysis of GCN2-ATF4 Pathway Activation

Objective: To detect the phosphorylation of GCN2 and eIF2α, and the upregulation of ATF4 in cells treated with this compound.

Materials:

-

SK-MEL-2 cells (or other relevant cancer cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-GCN2, anti-GCN2, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Plate SK-MEL-2 cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Anti-Tumor Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model of human cancer.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

SK-MEL-2 human melanoma cells

-

Matrigel

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant SK-MEL-2 cells mixed with Matrigel into the flanks of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth in the this compound-treated group to the vehicle control group to determine the anti-tumor efficacy.

Xenograft Study Workflow

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.

Conclusion

This compound represents a promising new approach to cancer therapy by targeting a key component of the translational machinery, prolyl-tRNA synthetase. Its unique mechanism of action, which leverages the cellular stress response pathway GCN2-ATF4 to induce apoptosis in tumor cells, distinguishes it from conventional cytotoxic agents and pan-translational inhibitors. The data and protocols presented in this guide provide a framework for the further investigation and development of this compound and other compounds in its class. Future research should focus on elucidating the full spectrum of its anti-tumor activity, identifying predictive biomarkers of response, and evaluating its potential in combination with other cancer therapies.

References

- 1. Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor for the Induction of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: T-3861174 is a novel small molecule inhibitor of prolyl-tRNA synthetase (PRS), an essential enzyme in protein synthesis. By targeting PRS, this compound disrupts the normal process of charging proline to its cognate tRNA, leading to a cellular stress response that culminates in the induction of apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative anti-tumor activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: GCN2-ATF4 Pathway Activation

This compound exerts its anti-tumor effects by activating the General Control Nonderepressible 2 (GCN2) signaling pathway. Inhibition of PRS by this compound leads to an accumulation of uncharged tRNAPro, which is sensed by the GCN2 kinase. This activates GCN2, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis, but selectively enhances the translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 is a key transcription factor that upregulates the expression of genes involved in the integrated stress response, including pro-apoptotic factors like C/EBP homologous protein (CHOP). The induction of CHOP is a critical step in the apoptotic cascade triggered by this compound.[1]

Caption: Mechanism of this compound-induced apoptosis via the GCN2-ATF4 pathway.

Quantitative Data on Anti-Tumor Activity

The in vitro anti-tumor activity of this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings from the primary research publication by Arita et al., 2017.[1]

Table 1: Cell Viability Inhibition by this compound

| Cell Line | Cancer Type | IC50 (nM) |

| SK-MEL-2 | Melanoma | 3.2 |

| A375 | Melanoma | 4.1 |

| HCT116 | Colon Cancer | 8.7 |

| HT-29 | Colon Cancer | 12 |

| A549 | Lung Cancer | 15 |

| PC-3 | Prostate Cancer | 21 |

Table 2: Induction of Apoptosis by this compound in SK-MEL-2 Cells

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V positive) |

| Vehicle (DMSO) | - | 5.2 |

| This compound | 10 | 25.8 |

| This compound | 30 | 58.4 |

| This compound | 100 | 85.1 |

Table 3: Upregulation of Key Proteins in the GCN2-ATF4 Pathway by this compound in SK-MEL-2 Cells (Fold change relative to vehicle control, 24h treatment)

| Protein | 10 nM this compound | 30 nM this compound | 100 nM this compound |

| p-GCN2 | 2.5 | 4.8 | 6.2 |

| p-eIF2α | 3.1 | 5.6 | 7.9 |

| ATF4 | 4.2 | 8.1 | 12.5 |

| CHOP | 5.8 | 11.3 | 18.7 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture and Reagents

-

Cell Lines: Human cancer cell lines (SK-MEL-2, A375, HCT116, HT-29, A549, PC-3) were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound: The compound was synthesized by Takeda Pharmaceutical Company Limited. A stock solution was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.

Cell Viability Assay

Caption: Workflow for the cell viability assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.

-

Treatment: After 24 hours, cells were treated with various concentrations of this compound or vehicle (DMSO).

-

Incubation: Plates were incubated for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured using a plate reader, and IC50 values were calculated using a non-linear regression model.

Western Blot Analysis

-

Cell Lysis: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used: anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and anti-β-actin.

-

Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Caption: Workflow for the apoptosis assay.

-

Cell Treatment: SK-MEL-2 cells were treated with this compound or vehicle for 48 hours.

-

Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.

-

Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).

-

Flow Cytometry: Stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Conclusion

This compound represents a promising novel therapeutic agent for cancer treatment. Its targeted inhibition of prolyl-tRNA synthetase and subsequent activation of the GCN2-ATF4 signaling pathway provides a distinct mechanism for inducing apoptosis in cancer cells. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development of this compound and other PRS inhibitors as a new class of anti-cancer drugs.

References

T-3861174 and the Amino Acid Starvation Response: A Technical Guide

An in-depth technical guide on the core aspects of the amino acid starvation response, designed for researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a compound designated "T-3861174." The following guide provides a comprehensive overview of the amino acid starvation response, a critical cellular pathway. The information presented here can serve as a foundational resource for understanding the mechanism of action of compounds that modulate this pathway.

The Amino Acid Starvation Response: An Overview

Cells have evolved intricate mechanisms to sense and respond to nutrient availability. The amino acid starvation response is a crucial signaling network activated when intracellular levels of amino acids are insufficient. This response triggers a cascade of events aimed at conserving resources and restoring amino acid homeostasis. Key cellular processes regulated by this pathway include a global downregulation of protein synthesis to conserve energy and building blocks, and the specific upregulation of genes involved in amino acid synthesis and transport.[1] This adaptive mechanism is fundamental for cell survival under nutrient stress and is implicated in various physiological and pathological states, including cancer and metabolic diseases.

Core Signaling Pathways in the Amino Acid Starvation Response

The cellular response to amino acid deprivation is primarily orchestrated by two key signaling hubs: the General Control Nonderepressible 2 (GCN2) pathway and the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.

The GCN2-eIF2α-ATF4 Pathway

The GCN2 pathway is a central component of the Integrated Stress Response (ISR), a network that responds to various cellular stresses.

-

Sensing Amino Acid Depletion: The kinase GCN2 acts as the primary sensor of amino acid deficiency.[2][3] It is activated by the accumulation of uncharged tRNAs, which occurs when amino acids are scarce.[1]

-

Initiation of the Signaling Cascade: Upon activation, GCN2 phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).[1][4]

-

Translational Reprogramming: Phosphorylation of eIF2α leads to a global inhibition of mRNA translation. However, it paradoxically promotes the translation of specific mRNAs, most notably the activating transcription factor 4 (ATF4).[1][2][5]

-

Transcriptional Regulation: ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis, transport, and stress resistance, thereby helping the cell to cope with the amino acid shortage.[5][6]

Caption: GCN2 pathway activation during amino acid starvation.

The mTORC1 Pathway

mTORC1 is a central regulator of cell growth and metabolism that is highly sensitive to amino acid availability.

-

Amino Acid Sensing by mTORC1: In the presence of sufficient amino acids, mTORC1 is active and promotes anabolic processes like protein and lipid synthesis.

-

Inhibition of mTORC1 during Starvation: Amino acid starvation leads to the inactivation of mTORC1.[5][7]

-

Induction of Autophagy: A key consequence of mTORC1 inhibition is the induction of autophagy, a catabolic process where cellular components are degraded to recycle nutrients and provide a source of amino acids.[7][8]

Caption: mTORC1 signaling in response to amino acid levels.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on the amino acid starvation response.

| Parameter | Condition | Fold Change / Effect | Cell Type | Reference |

| eIF2α Phosphorylation | Amino Acid Starvation | Increased | Various | [9] |

| ATF4 Protein Levels | Amino Acid Starvation | Increased | Various | [6] |

| Global Protein Synthesis | Amino Acid Starvation | Decreased | Various | [10] |

| Autophagy Flux | Amino Acid Starvation | Increased | Various | [5] |

| mTORC1 Activity | Amino Acid Starvation | Decreased | Various | [5] |

Experimental Protocols

This section details common methodologies used to study the amino acid starvation response.

Induction of Amino Acid Starvation in Cell Culture

Objective: To induce an amino acid starvation response in cultured cells.

Protocol:

-

Culture cells to the desired confluency in complete growth medium.

-

Wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Replace the complete medium with an amino acid-free medium, such as DMEM without amino acids, supplemented with dialyzed fetal bovine serum.

-

Incubate the cells for the desired period (e.g., 1-4 hours) to induce the starvation response.

-

Harvest cells for downstream analysis.

Western Blot Analysis of Pathway Activation

Objective: To measure the phosphorylation status and protein levels of key signaling molecules.

Protocol:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A typical workflow for Western blot analysis.

Measurement of Autophagy

Objective: To quantify the induction of autophagy.

Protocol (LC3-II Turnover Assay):

-

Treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence or absence of amino acid starvation.

-

Harvest cells and perform Western blot analysis for LC3B.

-

The accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor is indicative of autophagy flux. An increase in the LC3-II/LC3-I ratio upon amino acid starvation reflects the induction of autophagy.

References

- 1. Amino acid response - Wikipedia [en.wikipedia.org]

- 2. Reactome | Cellular response to starvation [reactome.org]

- 3. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ex vivo activation of the GCN2 pathway metabolically reprograms T cells, leading to enhanced adoptive cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the secretory pathway by amino-acid starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid starvation induced by invasive bacterial pathogens triggers an innate host defense program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. eIF2α phosphorylation and the regulation of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

preclinical data for T-3861174

An In-Depth Technical Guide on the Preclinical Data of T-3833261

It is highly likely that "T-3861174" is a typographical error, and the intended compound is T-3833261, a novel prolyl-tRNA synthetase (PRS) inhibitor with anti-fibrotic properties. All subsequent data pertains to T-3833261.

This technical guide provides a comprehensive overview of the preclinical data for T-3833261, a potent and selective ATP-competitive inhibitor of prolyl-tRNA synthetase. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for fibrotic diseases.

Mechanism of Action

T-3833261 is a novel, small-molecule inhibitor of prolyl-tRNA synthetase (PRS), an enzyme crucial for protein synthesis.[1][2][3] Unlike the natural product halofuginone (HF), which competes with proline for binding to PRS, T-3833261 is an ATP-competitive inhibitor, binding to the ATP site within the catalytic domain of the enzyme.[1][2] This distinct mechanism of action allows T-3833261 to be more effective than HF in conditions of high proline concentration, which are often observed in fibrotic tissues.[1][2][4] By inhibiting PRS, T-3833261 induces an amino acid starvation response and suppresses the TGF-β/Smad3 signaling pathway, a key driver of fibrosis.[1][2] This leads to the downstream inhibition of fibrosis-related gene and protein expression, such as α-smooth muscle actin (α-SMA) and type I collagen.[1][2][3]

Signaling Pathway

Caption: T-3833261 inhibits PRS, leading to Smad3 degradation and suppression of TGF-β-induced fibrotic gene expression.

Quantitative Data

In Vitro Efficacy

| Parameter | Value | Cell/Enzyme System |

| PRS IC50 | 3.6 nM | Human prolyl-tRNA synthetase |

Table 1: In vitro inhibitory activity of T-3833261 against human prolyl-tRNA synthetase.[1][2]

In Vitro Anti-Fibrotic Activity

| Assay | Effect of T-3833261 (at 300 nM) | Cell System |

| α-SMA Protein Expression | Significant reduction in TGF-β-induced expression | Primary human skin fibroblasts |

| pro-COL1A1 Protein Expression | Significant reduction in TGF-β-induced expression | Primary human skin fibroblasts |

| α-SMA mRNA Expression | Suppression of TGF-β-induced expression | Primary human skin fibroblasts |

| COL1A1 mRNA Expression | Suppression of TGF-β-induced expression | Primary human skin fibroblasts |

| DDIT3 mRNA Expression | Dose-dependent increase | Primary human skin fibroblasts |

| SMURF2 mRNA Expression | Dose-dependent increase | Primary human skin fibroblasts |

| FGF2 mRNA Expression | Dose-dependent increase | Primary human skin fibroblasts |

Table 2: In vitro anti-fibrotic effects of T-3833261 in primary human skin fibroblasts.[1][4]

Experimental Protocols

PRS Enzymatic Assay (ATP/PPi Exchange Assay)

The inhibitory activity of T-3833261 on PRS was determined using an ATP/PPi exchange assay.[1][4] The reaction mixture contained human PRS enzyme, ATP, PPi, and the test compound. The enzymatic reaction was initiated and the consumption of ATP was measured to determine the level of PRS inhibition. The IC50 value was calculated from the dose-response curve.

In Vitro Fibroblast Studies

Primary human skin fibroblasts were pre-treated with varying concentrations of T-3833261 for 30 minutes, followed by stimulation with TGF-β (1 ng/mL).[5] After 24 hours of incubation, the levels of α-SMA and pro-COL1A1 proteins were measured by ELISA.[5] For gene expression analysis, mRNA levels of α-SMA, COL1A1, DDIT3, SMURF2, and FGF2 were quantified by real-time quantitative RT-PCR after 24 hours of treatment.[4][5]

In Vivo TGF-β-Induced Mouse Ear Fibrosis Model

The in vivo anti-fibrotic efficacy of T-3833261 was evaluated in a TGF-β-induced mouse ear fibrosis model.[1] TGF-β (500 ng in 20 μL PBS) was intradermally injected into the ears of mice daily for 5 days.[1] A cream formulation of T-3833261 (0.1%, 0.3%, or 1%) or vehicle was topically applied to the ears one hour before each TGF-β injection.[1] After the treatment period, skin biopsies were taken, and the mRNA expression levels of fibrotic genes (α-Sma, Col1a1, and Col1a2) were measured by real-time quantitative RT-PCR.[1]

Experimental Workflow

Caption: Workflow for the in vivo evaluation of T-3833261 in a mouse model of skin fibrosis.

Summary and Future Directions

The preclinical data for T-3833261 demonstrate its potent and selective inhibition of prolyl-tRNA synthetase, leading to significant anti-fibrotic effects both in vitro and in vivo. Its unique ATP-competitive mechanism of action suggests a potential advantage over other PRS inhibitors, particularly in the proline-rich microenvironment of fibrotic tissues. The in vivo studies in a TGF-β-induced mouse model of skin fibrosis further support its therapeutic potential for fibrotic diseases.[1][2] Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, is warranted to advance T-3833261 towards clinical investigation.

References

- 1. Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy | PLOS One [journals.plos.org]

- 3. Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for T-3861174: A Novel STAT3 Pathway Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-3861174 is a novel, potent, and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a key driver in the proliferation, survival, and metastasis of various human cancers, making it a critical target for therapeutic intervention. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound selectively binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell cycle progression and apoptosis resistance.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines with known STAT3 activation. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

| Cell Line | Cancer Type | IC50 (nM) of this compound |

| MDA-MB-231 | Breast Cancer | 15.2 ± 2.1 |

| PANC-1 | Pancreatic Cancer | 28.5 ± 3.9 |

| U-87 MG | Glioblastoma | 45.1 ± 5.5 |

| A549 | Lung Cancer | 89.7 ± 9.3 |

| HCT116 | Colorectal Cancer | > 1000 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines:

-

MDA-MB-231 (ATCC® HTB-26™)

-

PANC-1 (ATCC® CRL-1469™)

-

-

Culture Medium:

-

For MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For PANC-1: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells should be passaged upon reaching 80-90% confluency.

-

Preparation of this compound Stock Solution

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Further dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

Cell Viability Assay (Resazurin Reduction Assay)

This protocol outlines the steps to determine the IC50 value of this compound.

Caption: Workflow for the cell viability and IC50 determination assay.

Protocol Steps:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed 5,000 cells per well in 100 µL of culture medium into a 96-well clear-bottom black plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.

-

Include a "vehicle control" (0.1% DMSO in medium) and a "no cells" blank control.

-

Carefully remove 50 µL of medium from each well and add 50 µL of the 2X drug dilutions.

-

Incubate the plate for 72 hours.

-

-

Viability Measurement:

-

Add 10 µL of a resazurin-based viability reagent (e.g., PrestoBlue™) to each well.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no cells" blank from all other wells.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized viability against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response -- variable slope).

-

Disclaimer

The compound this compound and the associated data presented in this document are for illustrative purposes only and represent a hypothetical scenario. This application note is intended to serve as a template and guide for the design of experimental protocols for novel chemical entities.

Application Notes and Protocols for T-3861174 Treatment of SK-MEL-2 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3861174 is a potent and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS).[1][2][3] Inhibition of PRS leads to an accumulation of uncharged tRNA, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase. This initiates a signaling cascade through Activating Transcription Factor 4 (ATF4), a key regulator of the integrated stress response, ultimately leading to apoptosis in cancer cells.[1][2][3] The SK-MEL-2 human melanoma cell line, which harbors an NRAS (Q61R) mutation and is wild-type for BRAF, represents a relevant model for a subset of melanomas.[4][5] This document provides detailed protocols for determining the effective dosage of this compound in SK-MEL-2 cells and for investigating its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound against the SK-MEL-2 cell line.

| Compound | Target | Cell Line | Efficacy Metric | Value | Reference |

| This compound | Prolyl-tRNA Synthetase (PRS) | SK-MEL-2 | IC50 (Cell Death) | 0.1 µM | [1] |

| This compound | Prolyl-tRNA Synthetase (PRS) | - | IC50 (Binding) | 2.3 nM | [1][2] |

Signaling Pathway

The primary mechanism of action of this compound in inducing cell death in SK-MEL-2 cells is through the activation of the GCN2-ATF4 pathway, a key component of the integrated stress response.

Caption: this compound inhibits PRS, leading to the activation of the GCN2-ATF4 pathway and subsequent apoptosis.

Experimental Protocols

Cell Culture of SK-MEL-2 Cells

Materials:

-

SK-MEL-2 cell line (e.g., ATCC® HTB-68™)

-

DMEM (Dulbecco's Modified Eagle Medium) with 4.5 g/L glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Cell culture plates (96-well, 6-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture SK-MEL-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 4-5 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 ratio.

Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

Materials:

-

SK-MEL-2 cells

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed SK-MEL-2 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 10 µM down to 0.001 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of GCN2-ATF4 Pathway Activation

Materials:

-

SK-MEL-2 cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-GCN2, anti-GCN2, anti-ATF4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed SK-MEL-2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy and mechanism of a novel compound like this compound in the SK-MEL-2 cell line.

Caption: A workflow for characterizing this compound in SK-MEL-2 cells, from culture to mechanism analysis.

References

- 1. This compound | prolyl tRNA synthetase inhibitor | Probechem Biochemicals [probechem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting mutant NRAS signaling pathways in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Targeting NRAS in Melanoma and Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for T-3861174 in Xenograft Mouse Models

A comprehensive search for the compound T-3861174 did not yield any specific information regarding its use in xenograft mouse models, its mechanism of action, or any associated signaling pathways.

The scientific literature and publicly available databases do not contain specific data, experimental protocols, or quantitative results for a compound designated as this compound. This suggests that "this compound" may be an internal development code that has not yet been publicly disclosed, a misidentified compound number, or a compound that has not been the subject of published research.

Consequently, the creation of detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time.

For researchers, scientists, and drug development professionals interested in utilizing novel compounds in xenograft mouse models, the following general workflow and considerations are provided as a template. This can be adapted once specific information about a compound of interest becomes available.

General Workflow for Evaluating a Novel Compound in Xenograft Mouse Models

A typical preclinical evaluation of a new anti-cancer agent in a xenograft mouse model involves a series of well-defined steps to assess its efficacy and mechanism of action.

Caption: General experimental workflow for in vivo xenograft studies.

General Protocols for Xenograft Mouse Model Studies

Below are generalized protocols that would be adapted for a specific compound like this compound once its properties are known.

Cell Culture and Preparation for Implantation

-

Cell Line Selection : Choose a human cancer cell line relevant to the therapeutic goals. The choice may be based on specific genetic mutations, receptor expression, or tumor type.

-

Cell Culture : Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvesting : When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

-

Cell Viability and Counting : Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion.

-

Preparation for Injection : Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). For subcutaneous models, a mixture with Matrigel may be used to support initial tumor growth.

Xenograft Tumor Implantation in Immunocompromised Mice

-

Animal Model : Use immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice) to prevent rejection of human tumor cells.

-

Implantation : Subcutaneously inject a defined number of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) into the flank of each mouse.

-

Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.

Compound Administration and Efficacy Evaluation

-

Animal Grouping : Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Compound Preparation : Prepare the test compound (e.g., this compound) in a suitable vehicle. The formulation will depend on the compound's solubility and route of administration.

-

Administration : Administer the compound to the treatment group according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle only.

-

Data Collection : Continue to monitor tumor volume and body weight for all mice throughout the study. Observe for any signs of toxicity.

-

Study Endpoint : The study may be concluded when tumors in the control group reach a specific size, after a predetermined duration, or if significant toxicity is observed.

Endpoint Analysis and Data Presentation

Upon completion of the in vivo phase, further analysis can provide insights into the compound's mechanism of action.

-

Tumor Growth Inhibition (TGI) : Calculate the TGI to quantify the efficacy of the treatment.

-

Immunohistochemistry (IHC) : Analyze tumor tissues for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Western Blotting : Investigate the effect of the compound on specific signaling pathways within the tumor cells.

-

Pharmacokinetic (PK) Analysis : Measure the concentration of the compound in plasma and tumor tissue over time.

The quantitative data from these analyses would typically be summarized in tables for clear comparison between treatment and control groups.

Hypothetical Signaling Pathway Diagram

While the specific pathway for this compound is unknown, a common target for anti-cancer drugs is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K signaling pathway.

We recommend that the user verify the compound identifier "this compound" and consult internal documentation or proprietary databases for specific information required to generate the detailed application notes and protocols.

Application Notes and Protocols for Western Blot Analysis of GCN2-ATF4 Activation by T-3861174

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3861174 is a potent and specific inhibitor of prolyl-tRNA synthetase (PRS).[1][2] By interfering with the charging of tRNA with proline, this compound mimics amino acid starvation, a cellular stress condition that robustly activates the General Control Nonderepressible 2 (GCN2) signaling pathway.[1][2] Activation of the GCN2 kinase leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that orchestrates the expression of genes involved in amino acid synthesis and transport, helping cells to adapt to nutrient deprivation.[3] This application note provides a detailed protocol for utilizing Western blotting to monitor the activation of the GCN2-ATF4 pathway in response to treatment with this compound.

GCN2-ATF4 Signaling Pathway

The GCN2-ATF4 pathway is a critical component of the integrated stress response (ISR). Under normal conditions, GCN2 is in an inactive state. Upon cellular stress, such as amino acid deprivation induced by this compound, uncharged tRNAs accumulate and bind to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2, leading to its autophosphorylation and activation. Activated GCN2 then phosphorylates eIF2α at Serine 51. This phosphorylation event reduces global protein synthesis but selectively enhances the translation of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated region, most notably ATF4. ATF4 then translocates to the nucleus and activates the transcription of target genes involved in restoring cellular homeostasis.

Experimental Protocols

Cell Culture and Treatment

-